4-methoxy-3-methyl-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-methoxy-3-methyl-substituted aromatic ring linked to a pyridazine core via an ethylenediamine bridge.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-14-12-16(5-6-17(14)28-2)29(26,27)22-11-10-21-18-7-8-19(25-24-18)23-15-4-3-9-20-13-15/h3-9,12-13,22H,10-11H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZZBZPSKSRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-Methoxy-3-methyl-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide, with the CAS number 1021134-12-2, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and as an inhibitor of various biological pathways. This compound's structure includes a sulfonamide moiety, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₃S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1021134-12-2 |
Research indicates that sulfonamide derivatives can influence cardiovascular functions by interacting with calcium channels and other biomolecules. For instance, studies have shown that certain benzenesulfonamide compounds can decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests that they may act as calcium channel blockers or endothelin receptor antagonists, potentially mitigating conditions like pulmonary hypertension and cardiac hypertrophy .
Cardiovascular Effects
A significant study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings revealed that this compound demonstrated a marked reduction in perfusion pressure over time compared to control groups. This activity is hypothesized to be linked to its ability to inhibit calcium channels, which are crucial for cardiac muscle contraction and vascular tone regulation .
Anticancer Potential
In addition to cardiovascular applications, compounds structurally related to this compound have been investigated for anticancer properties. Pyridine derivatives have shown promise in inhibiting various kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects against tumor growth through kinase modulation .
Case Studies and Research Findings
- Cardiovascular Study : An isolated rat heart model was used to assess the impact of 4-methoxy sulfonamide derivatives on cardiac function. Results indicated a significant decrease in coronary resistance, suggesting potential therapeutic applications in managing heart failure and hypertension .
- Kinase Inhibition : Research into similar pyridine-containing compounds has highlighted their role as multikinase inhibitors, targeting pathways critical for cancer cell proliferation. This positions this compound as a candidate for further investigation in oncology .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models using tools like ADMET descriptors have been employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Preliminary data suggest favorable permeability characteristics, indicating that the compound may effectively reach systemic circulation following administration .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 4-methoxy-3-methyl-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibits significant anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, leading to decreased cell viability. For instance:
- In Vitro Cytotoxicity : In vitro studies have shown that this compound effectively inhibits the growth of cancer cells, with IC50 values indicating potent cytotoxicity against several human cancer cell lines.
- Mechanism of Action : The compound appears to disrupt critical cellular pathways involved in cell proliferation and survival, including the inhibition of specific kinases associated with tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogenic bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies have reported low MIC values against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an effective antimicrobial agent.
- Biofilm Formation Inhibition : It has shown promise in inhibiting biofilm formation in bacterial isolates, which is crucial for treating chronic infections.
Case Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest. The compound was more effective than standard chemotherapeutic agents in certain types of cancer.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial activity against MRSA, the compound exhibited lower MIC values compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent for resistant infections.
Case Study 3: Anti-inflammatory Effects
In animal models of inflammatory diseases, administration of the compound led to reduced inflammation and pain scores, indicating its potential application in treating inflammatory conditions.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzenesulfonamide derivatives, focusing on synthesis, physicochemical properties, and inferred biological relevance.
Structural and Functional Group Analysis
Physicochemical Properties
- The evidence compound’s fluorophenyl and chromen-4-one groups contribute to higher molecular weight and rigidity, possibly enhancing target binding affinity but limiting metabolic stability .
Key Differences
Research Findings and Implications
- Drug-Likeness : The target’s lower molecular weight and absence of fluorinated groups may align better with Lipinski’s rule of five, favoring oral bioavailability.
- Unresolved Questions : Direct comparative studies on target engagement, selectivity, and toxicity are absent in the provided evidence, necessitating further experimental validation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step functionalization, including:
- Sulfonamide coupling : React 4-methoxy-3-methylbenzenesulfonyl chloride with ethylenediamine derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to form the ethylenediamine-linked intermediate .
- Pyridazine functionalization : Introduce the pyridin-3-ylamino group via nucleophilic substitution at the 6-position of pyridazine using Pd-catalyzed Buchwald-Hartwig amination (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .
- Optimization : Monitor purity via HPLC (>95%) and adjust reaction time/temperature to minimize byproducts (e.g., overalkylation). Use sodium methoxide for methoxy group installation, as demonstrated in sulfonamide analogs .
Q. How should researchers validate the compound’s structural identity and purity?
- Spectroscopic characterization :
- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are standard for biological assays .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., antiproliferative IC₅₀) using standardized cell lines (e.g., HCT-116, MCF-7) and normalize results to reference compounds like ABT-751 .
- Mechanistic profiling : Combine kinase inhibition assays (e.g., radiometric ATP-binding) with transcriptomic analysis to identify off-target effects .
- Statistical rigor : Apply ANOVA with post-hoc Fisher’s PLSD tests (α=0.05) to compare datasets, as used in antimitotic studies .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify key moieties (e.g., methoxy→ethoxy, pyridazine→pyrimidine) and compare bioactivity .
- Molecular docking : Use PDB structures (e.g., 3HKC for tubulin binding) to model interactions. Prioritize residues with ΔG < −8 kcal/mol for mutagenesis studies .
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and logP (shake-flask method) to correlate lipophilicity with efficacy .
Q. What methodologies are recommended for analyzing solubility and formulation compatibility?
- Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and PEG-400. Compare with sulfonamide analogs (e.g., 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide solubility: ~0.2 mg/mL in water) .
- Formulation studies : Test cyclodextrin-based complexes or lipid nanoparticles for improved bioavailability. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Data Analysis & Experimental Design
Q. How should researchers address batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
